molecular formula C15H20O4 B12737258 6-Hydroxyisoquadrone CAS No. 93078-74-1

6-Hydroxyisoquadrone

Cat. No.: B12737258
CAS No.: 93078-74-1
M. Wt: 264.32 g/mol
InChI Key: WUCRGJAHBCTMHG-UHFFFAOYSA-N
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Description

6-Hydroxyisoquadrone (compound 6) is a sesquiterpenoid quadranoid first isolated from terrestrial fungi, including species of Aspergillus . It belongs to the quadrane family, characterized by a bicyclo[3.2.1]octane fused with a cyclopentane moiety (Fig. 1). This compound is biosynthetically derived from (+)-terrecyclic acid A (2) via enzymatic processes involving β-terrecyclene synthase, which catalyzes the formation of the quadrane backbone through cyclization of farnesyl pyrophosphate (FPP) . The hydroxyl group at the C-6 position distinguishes this compound from other quadranoids and contributes to its unique physicochemical and bioactive properties .

Properties

CAS No.

93078-74-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

5-(hydroxymethyl)-12,12-dimethyl-6-oxatetracyclo[6.5.0.01,5.02,11]tridecane-4,7-dione

InChI

InChI=1S/C15H20O4/c1-13(2)6-14-9-4-3-8(13)10(14)5-11(17)15(14,7-16)19-12(9)18/h8-10,16H,3-7H2,1-2H3

InChI Key

WUCRGJAHBCTMHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC23C4CCC1C2CC(=O)C3(OC4=O)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquadrone involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the polycyclic core, followed by specific hydroxylation to introduce the hydroxy group at the desired position. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the polycyclic structure .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the potential for large-scale synthesis exists, particularly through biotechnological methods involving the fermentation of Aspergillus terreus or other genetically modified microorganisms capable of producing the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyisoquadrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potential unique biological activities .

Scientific Research Applications

6-Hydroxyisoquadrone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyisoquadrone involves its interaction with various molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antitumor effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fungal Quadranoids

The following table summarizes key structural and biosynthetic differences between 6-hydroxyisoquadrone and related fungal quadranoids:

Compound Source Structural Features Bioactivity Notes References
(−)-8-Hydroxyquadrone Aspergillus spp. Hydroxyl group at C-8; bicyclo[3.2.1]octane fused with cyclopentane Antifungal activity observed
(−)-Isoquadrone Terrestrial fungi C-6 ketone instead of hydroxyl; same bicyclic scaffold Cytotoxic effects in vitro
Terrecyclol Fungal metabolites Additional ring modifications; oxidized C-5 position Role in fungal defense mechanisms
This compound Aspergillus terreus C-6 hydroxyl; bicyclo[3.2.1]octane-cyclopentane fusion Potential anti-inflammatory

Key Findings :

  • Position of Functional Groups : The hydroxyl group at C-6 in this compound enhances its polarity compared to (−)-isoquadrone, which has a ketone at the same position . This difference may influence membrane permeability and bioavailability.
  • Biosynthetic Flexibility: β-Terrecyclene synthase facilitates divergent cyclization pathways, explaining the structural diversity among fungal quadranoids .
Marine-Derived Quadrane Analogs

Quadrane scaffolds are also found in soft corals, though with distinct functionalization:

Compound Source Structural Features Bioactivity Notes References
(−)-Suberosanone Soft corals Bicyclo[3.2.1]octane with a fused cyclopentane; ketone at C-9 Cytotoxic against tumor cell lines
(−)-Suberosenol A Marine organisms Hydroxyl group at C-10; acetate derivatives (e.g., suberosenol A acetate) Anti-proliferative activity
(+)-Alertenone Soft corals Michael adduct of suberosenone; expanded ring system Neuroprotective effects

Key Differences :

  • Functional Groups: Marine quadranes often feature acetates, ketones, or Michael adducts (e.g., alertenone), unlike fungal derivatives .
  • Biological Roles: Marine quadranes are hypothesized to serve as chemical defenses against predators, whereas fungal quadranoids may regulate interspecies competition .

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